

# PFK-158: A Selective PFKFB3 Inhibitor for Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pfk-158*

Cat. No.: *B610067*

[Get Quote](#)

## An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **PFK-158**, a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival. **PFK-158** has demonstrated significant anti-tumor activity in a range of preclinical models by targeting this metabolic vulnerability. This document details the mechanism of action of **PFK-158**, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and illustrates relevant biological pathways and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and cancer metabolism.

## Introduction

Cancer cells exhibit profound metabolic reprogramming to meet the bioenergetic and biosynthetic demands of malignant proliferation. One of the most well-established metabolic alterations in cancer is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of oxygen.<sup>[1]</sup> 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key enzyme that promotes this high glycolytic flux. PFKFB3

synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[\[1\]](#)[\[2\]](#) PFKFB3 is often overexpressed in various human cancers, and its activity is stimulated by oncogenic signaling pathways and the hypoxic tumor microenvironment.[\[1\]](#)[\[3\]](#)

**PFK-158** is a novel, potent, and selective inhibitor of PFKFB3. By blocking the activity of PFKFB3, **PFK-158** reduces the levels of F2,6BP, thereby decreasing glycolytic flux and depriving cancer cells of the necessary energy and building blocks for proliferation. This targeted inhibition of cancer metabolism has shown broad anti-tumor activity in preclinical studies and has been investigated in a Phase 1 clinical trial in patients with advanced solid malignancies.

## Mechanism of Action

**PFK-158** functions as a competitive inhibitor of PFKFB3, binding to the enzyme and preventing the synthesis of F2,6BP. This leads to a cascade of downstream effects that collectively contribute to its anti-cancer activity:

- Inhibition of Glycolysis: By reducing F2,6BP levels, **PFK-158** decreases the activity of PFK-1, a critical control point in glycolysis. This results in reduced glucose uptake, decreased ATP production, and lower lactate secretion by cancer cells.
- Induction of Apoptosis: The metabolic stress induced by **PFK-158** can trigger programmed cell death (apoptosis) in cancer cells.
- Cell Cycle Arrest: Inhibition of glycolysis can lead to cell cycle arrest, thereby halting cancer cell proliferation.
- Modulation of the Tumor Microenvironment: **PFK-158** has been shown to affect immune cells within the tumor microenvironment, suggesting a potential immunomodulatory role in addition to its direct anti-tumor effects.

The following diagram illustrates the central role of PFKFB3 in cancer cell metabolism and the mechanism of action of **PFK-158**.



[Click to download full resolution via product page](#)

PFKFB3 Signaling Pathway and **PFK-158** Inhibition.

# Quantitative Data

## In Vitro Potency and Efficacy

**PFK-158** exhibits potent inhibition of PFKFB3 and demonstrates significant anti-proliferative effects across a variety of cancer cell lines.

| Parameter                          | Value                                 | Reference                                              |           |
|------------------------------------|---------------------------------------|--------------------------------------------------------|-----------|
| IC50 (Recombinant Human PFKFB3)    | 137 nM                                |                                                        |           |
| Cell Line                          | Cancer Type                           | IC50 ( $\mu$ M)                                        | Reference |
| MYC-High SCLC Cell Lines (Average) | Small Cell Lung Cancer                | ~1.5                                                   |           |
| MYC-Low SCLC Cell Lines (Average)  | Small Cell Lung Cancer                | >10                                                    |           |
| C13                                | Ovarian Cancer (Cisplatin-resistant)  | Not explicitly stated, but synergistic with cisplatin  |           |
| HeyA8MDR                           | Ovarian Cancer (Paclitaxel-resistant) | Not explicitly stated, but synergistic with paclitaxel |           |
| H28, EMMeso, H226, H2052           | Malignant Pleural Mesothelioma        | Dose-dependent decrease in viability (0-20 $\mu$ M)    |           |

| Cellular Effect    | Cell Line(s)               | Treatment Concentration | Result                  | Reference |
|--------------------|----------------------------|-------------------------|-------------------------|-----------|
| Glucose Uptake     | C13, HeyA8MDR              | 0-15 µM                 | Dose-dependent decrease |           |
| Lactate Production | C13, HeyA8MDR              | 0-15 µM                 | Dose-dependent decrease |           |
| ATP Production     | H28, H226, H2052, EMMeso   | 0-20 µM                 | Dose-dependent decrease |           |
| Apoptosis          | C13 (with Carboplatin)     | 10 µM                   | 45% increase            |           |
| Apoptosis          | HeyA8MDR (with Paclitaxel) | 10 µM                   | 70% increase            |           |

## In Vivo Efficacy

**PFK-158** has demonstrated significant tumor growth inhibition in various preclinical cancer models.

| Cancer Model                                                        | Dosing Regimen                                                        | Tumor Growth Inhibition                             | Reference |
|---------------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------|-----------|
| Multiple human-derived tumor models                                 | Not specified                                                         | ~80%                                                |           |
| HeyA8MDR Ovarian Cancer Xenograft (in combination with Carboplatin) | PFK-158 (25 mg/kg, once a week) + Carboplatin (15 mg/kg, once a week) | Marked reduction in tumor growth and ascites volume |           |

## Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of **PFK-158**.

## PFKFB3 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of **PFK-158** on the kinase activity of recombinant PFKFB3.

**Principle:** The kinase activity of PFKFB3 is determined by measuring the amount of ADP produced from the phosphorylation of fructose-6-phosphate (F6P) to F2,6BP. The amount of ADP is quantified using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.

**Protocol:**

- **Reagent Preparation:**
  - Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl<sub>2</sub>, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100).
  - Prepare solutions of recombinant human PFKFB3 protein (e.g., 20 nM final concentration), F6P (e.g., 2 mM final concentration), and ATP (e.g., 20 µM final concentration) in the reaction buffer.
  - Prepare serial dilutions of **PFK-158** in the reaction buffer. A vehicle control (e.g., DMSO) should be included.
- **Assay Procedure:**
  - In a 96-well plate, add the **PFK-158** dilutions or vehicle control.
  - Add the recombinant PFKFB3 protein and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  - Initiate the kinase reaction by adding a mixture of F6P and ATP.
  - Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
  - Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding an ADP-Glo™

reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase reaction.

- Data Analysis:

- Calculate the percentage of inhibition for each concentration of **PFK-158** relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.



[Click to download full resolution via product page](#)

Workflow for PFKFB3 Enzyme Inhibition Assay.

## Cellular Glucose Uptake Assay

This assay measures the effect of **PFK-158** on the ability of cancer cells to take up glucose.

**Principle:** Cells are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by glucose transporters. The amount of intracellular fluorescence is proportional to the rate of glucose uptake.

**Protocol:**

- Cell Culture:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.

- Assay Procedure:
  - Wash the cells with a glucose-free medium.
  - Treat the cells with various concentrations of **PFK-158** or vehicle control in glucose-free medium for a specified time (e.g., 1-24 hours).
  - Add 2-NBDG to a final concentration of 150 µg/ml and incubate for a defined period (e.g., 10 minutes to overnight).
  - Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
  - Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.
- Data Analysis:
  - Normalize the fluorescence readings to the total protein content in each well to account for differences in cell number.
  - Calculate the percentage of glucose uptake inhibition for each concentration of **PFK-158** relative to the vehicle control.

## Cell Viability (MTT) Assay

This assay assesses the effect of **PFK-158** on cancer cell viability and proliferation.

**Principle:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

**Protocol:**

- Cell Culture:
  - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Assay Procedure:

- Treat the cells with various concentrations of **PFK-158** or vehicle control for a defined period (e.g., 48-72 hours).
- Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.

- Data Analysis:
  - Calculate the percentage of cell viability for each concentration of **PFK-158** relative to the vehicle control.
  - Determine the IC50 value, the concentration of **PFK-158** that inhibits cell growth by 50%.

## In Vivo Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **PFK-158** in a mouse xenograft model.

**Principle:** Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with **PFK-158**, and the effect on tumor growth is monitored over time.

**Protocol:**

- **Animal Model:**
  - Use immunocompromised mice (e.g., nude or SCID mice).
  - Implant human cancer cells (e.g., HeyA8MDR) subcutaneously or orthotopically.
  - Allow tumors to reach a palpable size before starting treatment.
- **Treatment:**

- Randomize mice into treatment groups (e.g., vehicle control, **PFK-158** alone, standard-of-care chemotherapy, **PFK-158** in combination with chemotherapy).
- Administer **PFK-158** at a predetermined dose and schedule (e.g., 25 mg/kg, once a week, via intraperitoneal injection).
- Monitor the body weight of the mice regularly as an indicator of toxicity.

- Efficacy Assessment:
  - Measure tumor volume regularly (e.g., twice a week) using calipers.
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
- Data Analysis:
  - Plot the mean tumor volume over time for each treatment group.
  - Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
  - Perform statistical analysis to determine the significance of the observed differences between treatment groups.



[Click to download full resolution via product page](#)

General Workflow for an In Vivo Efficacy Study.

## Conclusion

**PFK-158** is a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its potent and selective inhibition of PFKFB3 leads to a significant reduction in glycolysis, resulting in decreased cancer cell proliferation and survival. The preclinical data summarized in this guide highlight the broad anti-tumor activity of **PFK-158**, both as a monotherapy and in combination with standard chemotherapeutic agents. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of **PFK-158** and other PFKFB3 inhibitors. Further clinical development of

**PFK-158** and similar agents holds the potential to provide a novel and effective treatment strategy for a wide range of cancers.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PFK-158: A Selective PFKFB3 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b610067#pfk-158-as-a-selective-pfkfb3-inhibitor>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)